
Nitecapone-13C5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nitecapone-13C5 is a labeled version of Nitecapone, a selective inhibitor of the enzyme catechol O-methyl transferase. This compound is primarily used in research settings, particularly in studies related to Parkinson’s disease and other neurological disorders. The labeling with carbon-13 isotopes allows for more precise tracking and analysis in various biochemical assays .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nitecapone-13C5 involves the incorporation of carbon-13 isotopes into the molecular structure of Nitecapone. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available precursors that contain carbon-13 isotopes.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels to ensure the incorporation of the isotopes.
Purification: The final product is purified using techniques such as chromatography to ensure the removal of any impurities.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under optimized conditions to maximize yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Packaging: The compound is then packaged under sterile conditions to prevent contamination.
化学反応の分析
Types of Reactions
Nitecapone-13C5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce various hydroxy derivatives .
科学的研究の応用
Nitecapone-13C5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving enzyme kinetics and metabolic pathways.
Biology: Helps in understanding the role of catechol O-methyl transferase in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease.
Industry: Utilized in the development of new drugs and in the study of drug metabolism.
作用機序
Nitecapone-13C5 exerts its effects by inhibiting the enzyme catechol O-methyl transferase. This enzyme is involved in the metabolism of catecholamines such as dopamine, norepinephrine, and epinephrine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders .
類似化合物との比較
Similar Compounds
Entacapone: Another catechol O-methyl transferase inhibitor used in the treatment of Parkinson’s disease.
Tolcapone: Similar to Nitecapone, but with a different pharmacokinetic profile.
Opicapone: A newer catechol O-methyl transferase inhibitor with a longer duration of action.
Uniqueness
Nitecapone-13C5 is unique due to its labeling with carbon-13 isotopes, which allows for more precise tracking and analysis in research studies. This makes it particularly valuable in studies requiring detailed metabolic and pharmacokinetic analysis .
生物活性
Nitecapone-13C5 is a selective inhibitor of the enzyme catechol-O-methyltransferase (COMT), primarily studied for its potential therapeutic applications in treating Parkinson's disease and neuropathic pain. This article explores the biological activity of this compound, focusing on its pharmacodynamics, effects on L-Dopa metabolism, and implications in pain management.
Overview of this compound
This compound is distinguished by its carbon-13 isotopic labeling, which aids in pharmacokinetic studies. As a COMT inhibitor, it plays a crucial role in modulating the metabolism of catecholamines, particularly L-Dopa, which is essential for dopamine production in Parkinson's disease patients.
Property | Value |
---|---|
IUPAC Name | 3-(3,4-dihydroxyphenyl)-N-(2-hydroxyethyl)-2-methoxy-4-methylbenzamide |
Molecular Formula | C₁₂H₁₁NO₆ |
Molar Mass | 265.221 g/mol |
CAS Number | 116313-94-1 |
This compound inhibits COMT, an enzyme responsible for the methylation of catecholamines. By inhibiting this enzyme, this compound increases the bioavailability of L-Dopa and reduces the formation of its metabolites, such as 3-O-methyldopa (3-OMD), which can compete with L-Dopa for transport across the blood-brain barrier.
Pharmacokinetics
A study indicated that this compound significantly increases the area under the plasma concentration-time curve (AUC) for L-Dopa while decreasing AUC for 3-OMD and homovanillic acid (HVA) levels dose-dependently. This suggests improved therapeutic efficacy when used alongside L-Dopa therapy in Parkinson's disease patients .
Effects on L-Dopa Metabolism
In a clinical trial involving healthy volunteers, Nitecapone was administered at varying doses alongside L-Dopa/carbidopa. The results demonstrated that Nitecapone effectively inhibited soluble COMT activity in erythrocytes and altered the metabolism of L-Dopa, enhancing its relative bioavailability .
Key Findings:
- Inhibition of COMT : Nitecapone dose-dependently inhibited COMT activity.
- Metabolic Changes : Significant changes were observed in plasma concentrations of L-Dopa and its metabolites post-administration.
Neuropathic Pain Management
In animal models, specifically using spinal nerve ligation (SNL) to induce neuropathic pain, Nitecapone administration resulted in a substantial reduction in mechanical allodynia and cold allodynia symptoms. The treatment led to an increase in withdrawal thresholds compared to control groups .
Case Study Highlights:
- Dosage : Administered at 30 mg/kg daily.
- Duration : Treatment continued for 14 to 19 days post-surgery.
- Results : Mechanical allodynia reduced by 80-95% compared to controls.
Implications for Future Research
The findings from these studies suggest that this compound has significant potential not only as an adjunct therapy for Parkinson's disease but also as a novel approach to managing neuropathic pain. Further clinical studies are warranted to explore its long-term effects and efficacy in diverse patient populations.
特性
IUPAC Name |
3-[(3,4-dihydroxy-5-nitrophenyl)methylidene](1,2,3,4,5-13C5)pentane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO6/c1-6(14)9(7(2)15)3-8-4-10(13(18)19)12(17)11(16)5-8/h3-5,16-17H,1-2H3/i1+1,2+1,6+1,7+1,9+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMRZALMHVUCIN-VJQWXDCTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[13C](=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])[13C](=O)[13CH3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。